Home > Products > Screening Compounds P122872 > 3-Quinuclidinyl benzilate
3-Quinuclidinyl benzilate - 6581-06-2

3-Quinuclidinyl benzilate

Catalog Number: EVT-255061
CAS Number: 6581-06-2
Molecular Formula: C21H23NO3
Molecular Weight: 337.4 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

3-Quinuclidinyl benzilate (QNB) is a synthetic chemical compound that belongs to the class of muscarinic acetylcholine receptor (mAChR) antagonists. [] It acts as a potent non-competitive antagonist, meaning it binds to the mAChR at a site distinct from the acetylcholine binding site and prevents acetylcholine from activating the receptor. [, ] QNB exhibits high affinity for mAChRs, particularly the M1 and M2 subtypes. [] Due to its high potency and long duration of action, QNB has been primarily investigated for its effects on the central and peripheral nervous systems in various animal models. [, ]

Future Directions
  • Developing subtype-selective mAChR ligands: Research could focus on designing and synthesizing novel QNB analogs with improved selectivity for specific mAChR subtypes. [, ] Such compounds could have therapeutic potential for treating various neurological and psychiatric disorders with reduced side effects.
  • Elucidating the structure and function of mAChRs: QNB and its photoaffinity labels could be further utilized in studies aimed at characterizing the molecular structure and function of mAChRs. [, ] This information could lead to a better understanding of receptor activation, signal transduction mechanisms, and the development of more targeted therapies.
  • Exploring novel applications in reproductive biology: Further research could investigate the sperm-specific binding site targeted by QNB and its potential as a target for developing non-hormonal male contraceptives. []

N-Methyl-3-quinuclidinyl benzilate

Relevance: This compound is relevant because it helps to understand the structure-activity relationship of tertiary amines and their quaternary ammonium analogues in binding to muscarinic receptors. Research has shown that more rigid tertiary amines, like aceclidine, are more potent than their quaternary derivatives, whereas more flexible tertiary amines are less potent.

3-Quinuclidinyl xanthene-9-carboxylate (QNX)

Relevance: QNX is significant due to its similar binding profile to muscarinic receptors compared to QNB. Research has investigated its potential as a muscarinic antagonist with reduced central stimulatory/hallucinogenic properties compared to QNB.

3-Quinuclidinyl atrolactate (QNA)

Relevance: QNA is relevant due to its potential as a muscarinic antagonist with reduced central side effects compared to QNB. Studies have investigated its binding affinity for muscarinic receptor subtypes, highlighting potential for subtype selectivity.

β-Piperidylethyl benzilate

Relevance: This compound is relevant due to its use as an internal standard in a thin-layer chromatography and gas chromatography-mass spectrometry method for quantifying trace amounts of 3-quinuclidinyl benzilate in clidinium bromide.

3-quinuclidinyl p-iodobenzilate

Relevance: This radiolabeled derivative was developed as a potential radiotracer for in vivo imaging of muscarinic acetylcholine receptors (m-AChR). It demonstrates the potential for using radiolabeled QNB analogues to study m-AChR distribution in living organisms.

3-quinuclidinol (Q)

Relevance: It is a key biomarker used in the detection of QNB exposure, as it is detectable in urine after QNB administration. Understanding its metabolism and excretion is crucial for developing accurate and sensitive methods for QNB exposure monitoring.

Benzilic acid (BA)

Relevance: Similar to 3-quinuclidinol, benzilic acid serves as an important biomarker for QNB exposure and is detectable in urine following QNB administration. Measuring its levels alongside other QNB metabolites allows for a more comprehensive assessment of exposure.

3-(1-azabicyclo[2.2.2]octyl) α-hydroxy-α,α-diphenylacetate

Relevance: This nomenclature highlights the key structural components of QNB – the 3-quinuclidinol moiety and the benzilate group, providing a detailed understanding of its chemical structure.

3-(1-azabicyclo[2.2.2]octyl) xanthene-9-carboxylate

Relevance: Similar to the IUPAC name of QNB, this nomenclature clarifies the structure of QNX, highlighting the substitution of the benzilate moiety in QNB with a xanthene-9-carboxylate group.

3-(1-azabicyclo[2.2.2]ocytl) α-hydroxy-α-phenylpropionate

Relevance: Using the IUPAC nomenclature clarifies the structural differences between QNA and 3-Quinuclidinyl benzilate (QNB), particularly the replacement of the benzilate moiety with an α-hydroxy-α-phenylpropionate group.

3-quinuclidinyl α-hydroxy-α-cyclopentylphenylacetate

Relevance: This compound displayed high affinity for muscarinic receptors, demonstrating that substitutions on the benzilate moiety can be made while retaining significant binding affinity.

3-quinuclidinyl alpha-hydroxy-alpha-2-propargylphenylacetate

Relevance: This analogue exhibited lower affinity for muscarinic receptors compared to 3-quinuclidinyl α-hydroxy-α-cyclopentylphenylacetate, highlighting that different substitutions on the benzilate moiety can have varying effects on binding affinity.

2'-methylspiro[1-azabicyclo[2.2.2]octane-3,4'-[1,3]dioxolane]

Relevance: It serves as a lead compound for developing new muscarinic agents, and comparing its activity with its tetrahydrofuran analogues helps understand the importance of oxygen atoms for the efficacy and selectivity of these agents.

N-[4-(2-chloromethylpyrrolidine)-2-butynyl]-2-pyrrolidone (BM 130)

Relevance: BM 130 is relevant because it provides insights into the structure-activity relationship of muscarinic agonists and their alkylating analogs. Comparing the pharmacological effects of BM 130 enantiomers with their receptor binding affinities helps to understand how these molecules interact with muscarinic receptors.

N-methyl-4-piperidyl benzilate (4NMPB)

Relevance: 4NMPB is particularly relevant as a tool for studying muscarinic receptors. Research has used 4NMPB in its radiolabeled azide form as a photoaffinity label for studying the structure and function of muscarinic receptors. The similar structure and binding properties of 4NMPB to QNB make it a suitable alternative for investigating muscarinic receptors.

Source and Classification

3-Quinuclidinyl benzilate was first synthesized in the early 1960s during research into chemical agents for military use. It was developed by the United States Army and has been classified under Schedule 2 by the Organisation for the Prohibition of Chemical Weapons due to its potential for misuse in warfare. The compound acts primarily as an antagonist of muscarinic acetylcholine receptors, leading to various physiological and psychological effects .

Synthesis Analysis

Methods of Synthesis

The synthesis of 3-quinuclidinyl benzilate typically involves the reaction of methyl benzilate with 3-quinuclidinol in the presence of metallic sodium as a catalyst. Two notable methods include:

  1. Method Using Alkali Metal Alcoholate:
    • Reagents: Methyl benzilate, 3-quinuclidinol, alkali metal alcoholate (e.g., sodium methylate).
    • Procedure: The reagents are heated to reflux in a hydrocarbon solvent (such as toluene or heptane) under an inert atmosphere. The reaction proceeds with the elimination of methanol, and the product is isolated through filtration and washing with water .
  2. Direct Reaction Method:
    • Reagents: Methyl benzilate, 3-quinuclidinol, metallic sodium (7-15 molar percent based on methyl benzilate).
    • Procedure: The mixture is refluxed for a period ranging from 2.5 to 24 hours. The resulting solid product is collected, washed, and dried. This method yields high purity (up to 99%) and significant yields (up to 94%) .

Technical Parameters

  • Temperature: Reflux conditions are typically maintained.
  • Time: Reaction times vary based on the method but can range from a few hours to over a day.
  • Yield: Generally high, with reported yields exceeding 90%.
Molecular Structure Analysis

3-Quinuclidinyl benzilate has a complex molecular structure characterized by:

  • Molecular Formula: C19_{19}H24_{24}N2_{2}O2_{2}
  • Molecular Weight: Approximately 312.41 g/mol.
  • Structural Features:
    • It consists of a quinuclidine ring system attached to a benzilate moiety.
    • The structure includes two aromatic rings and an ester functional group, which contributes to its pharmacological activity.

The compound exhibits stereochemistry due to the presence of chiral centers in both the quinuclidine and benzilic acid components .

Chemical Reactions Analysis

Hydrolysis

3-Quinuclidinyl benzilate can undergo hydrolysis in alkaline solutions, yielding benzylic acid and 3-quinuclidinol. This reaction occurs rapidly at high pH levels (pH > 11), which can significantly affect its stability in various environments .

Anticholinergic Activity

As an antagonist of muscarinic acetylcholine receptors, BZ inhibits acetylcholine's action at these sites, leading to a range of physiological effects such as increased heart rate and pupil dilation. This mechanism underlies its use as an incapacitating agent .

Mechanism of Action

The mechanism of action for 3-quinuclidinyl benzilate primarily involves:

  • Receptor Binding: BZ binds competitively to muscarinic acetylcholine receptors in the central and peripheral nervous systems.
  • Inhibition of Acetylcholine: By blocking these receptors, BZ disrupts normal cholinergic signaling, leading to symptoms such as confusion, hallucinations, tachycardia, and other anticholinergic effects.

Studies indicate that BZ may also interact with serotonin receptors, contributing to its hallucinogenic effects .

Physical and Chemical Properties Analysis

Properties

  • Appearance: White crystalline powder.
  • Taste: Bitter; odorless.
  • Solubility: Soluble in organic solvents like trichloroethylene and dimethylformamide; insoluble in aqueous alkali.
  • Stability: Stable under normal conditions but can degrade in alkaline environments.

Toxicity

The median lethal dose for humans is estimated between 0.5 to 3 mg/kg, indicating high toxicity relative to other anticholinergic agents . Symptoms of exposure include cognitive dysfunction, hallucinations, mydriasis (pupil dilation), tachycardia, and other anticholinergic toxidrome manifestations .

Applications

3-Quinuclidinyl benzilate has several applications:

  1. Military Use: Developed as an incapacitating agent for potential use in warfare.
  2. Research Tool: Utilized in studies investigating anticholinergic effects and receptor interactions.
  3. Toxicology Studies: Important for understanding chemical warfare agents' impacts on human health and safety standards.

Despite its potential applications, ethical considerations regarding its use have led to limited research and development post-synthesis .

Properties

CAS Number

6581-06-2

Product Name

3-Quinuclidinyl benzilate

IUPAC Name

1-azabicyclo[2.2.2]octan-3-yl 2-hydroxy-2,2-diphenylacetate

Molecular Formula

C21H23NO3

Molecular Weight

337.4 g/mol

InChI

InChI=1S/C21H23NO3/c23-20(25-19-15-22-13-11-16(19)12-14-22)21(24,17-7-3-1-4-8-17)18-9-5-2-6-10-18/h1-10,16,19,24H,11-15H2

InChI Key

HGMITUYOCPPQLE-UHFFFAOYSA-N

SMILES

C1CN2CCC1C(C2)OC(=O)C(C3=CC=CC=C3)(C4=CC=CC=C4)O

Solubility

Stable in most solvents ... soluble in propylene glycol, DMSO, and other solvents.

Synonyms

Ro 2-3308; 3-Quinuclidinyl benzilate; QNB; 1-Azabicyclo[2.2.2]octan-3-yl 2-hydroxy-2,2-diphenylacetate

Canonical SMILES

C1CN2CCC1C(C2)OC(=O)C(C3=CC=CC=C3)(C4=CC=CC=C4)O

Isomeric SMILES

C1CN2CCC1[C@H](C2)OC(=O)C(C3=CC=CC=C3)(C4=CC=CC=C4)O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.